molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid

[4-(4-Propylcyclohexyl)phenyl]boric acid

Cat. No.: B14786997
M. Wt: 262.15 g/mol
InChI Key: WGUBIHIZUWZKBB-UHFFFAOYSA-N
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Description

[4-(4-Propylcyclohexyl)phenyl]boric acid is an organoboron compound with the molecular formula C15H23BO2. It is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a propylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)phenyl]boric acid typically involves the reaction of 4-(4-propylcyclohexyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran

    Reagents: Trimethyl borate, hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol

Major Products:

    Oxidation: Boronic esters

    Reduction: Borane derivatives

    Substitution: Biaryl compounds

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active molecules.

    Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging.

Industry:

    Materials Science: Utilized in the synthesis of liquid crystals and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]boric acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include palladium catalysts and organic halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-(4-Butylcyclohexyl)phenylboronic acid

Comparison:

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenoxy]boronic acid

InChI

InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3

InChI Key

WGUBIHIZUWZKBB-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC

Origin of Product

United States

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